

# 2,3-Dihydro-2-phenyl-4(1H)-quinolinone basic properties

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## Compound of Interest

Compound Name: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

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An In-depth Technical Guide to the Basic Properties of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,3-Dihydro-2-phenyl-4(1H)-quinolinone**, a heterocyclic compound belonging to the flavanone class as an aza-analog, is a significant scaffold in medicinal chemistry.[1] Its derivatives are explored for a variety of therapeutic applications, including treatments for high blood pressure, pain, and Alzheimer's disease.[1] This document provides a comprehensive overview of the fundamental chemical and physical properties of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**, detailed experimental protocols for its synthesis, and a summary of its known biological context. All quantitative data is presented in structured tables for clarity and comparative analysis.

## Chemical and Physical Properties

The core properties of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone** are summarized below. These properties are essential for understanding its behavior in chemical and biological systems.

## General Properties

Property	Value	Source
IUPAC Name	2-phenyl-2,3-dihydro-1H-quinolin-4-one	PubChem[2]
Synonyms	2-Phenyl-2,3-dihydroquinolin-4(1H)-one, 2,3-Dihydro-2-phenyl-4-quinolone	PubChem[2]
CAS Number	16619-14-0	PubChem[2]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO	PubChem[2]
Physical Form	Solid	CymitQuimica[3]

## Physicochemical Data

This table presents computed physicochemical data crucial for drug development, such as solubility and permeability predictions.

Property	Value	Reference
Molecular Weight	223.27 g/mol	PubChem[2]
Exact Mass	223.099714038 Da	PubChem[2]
XLogP3 (Lipophilicity)	2.9	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	29.1 Å <sup>2</sup>	PubChem[2]
Complexity	283	PubChem[2]

## Experimental Protocols: Synthesis

The synthesis of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone** and its derivatives is well-documented. A common and efficient method involves the intramolecular cyclization of o-aminochalcones or a one-pot reaction from o-aminoacetophenones and aromatic aldehydes.<sup>[4]</sup>

## Synthesis from o-Aminoacetophenone and Benzaldehyde

This protocol outlines a one-pot procedure catalyzed by silver(I) triflate, noted for its efficiency and use of readily available materials.<sup>[4]</sup>

Materials:

- o-Aminoacetophenone
- Benzaldehyde
- Silver(I) triflate (AgOTf)
- Solvent (e.g., Toluene)
- Deuterated chloroform (CDCl<sub>3</sub>) for NMR analysis
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a reaction vessel, combine o-aminoacetophenone (1.0 mmol), benzaldehyde (1.0 mmol), and silver(I) triflate (5 mol%) in a suitable solvent like toluene (5 mL).
- **Reaction Execution:** Stir the mixture at room temperature or under gentle heating, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**.

- Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Synthesis via Intramolecular Cyclization of o-Aminochalcones

This method involves the cyclization of pre-synthesized o-aminochalcones, often using a Lewis acid catalyst like zirconyl nitrate.<sup>[4]</sup>

### Step 1: Synthesis of 2'-Aminochalcone

- Prepare a solution of 2'-aminoacetophenone in a suitable solvent (e.g., methanol).
- Add benzaldehyde and a base (e.g., solid sodium hydroxide) to the solution.
- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Perform an aqueous workup and purify the product by silica gel column chromatography to obtain the 2'-aminochalcone intermediate.<sup>[5][6]</sup>

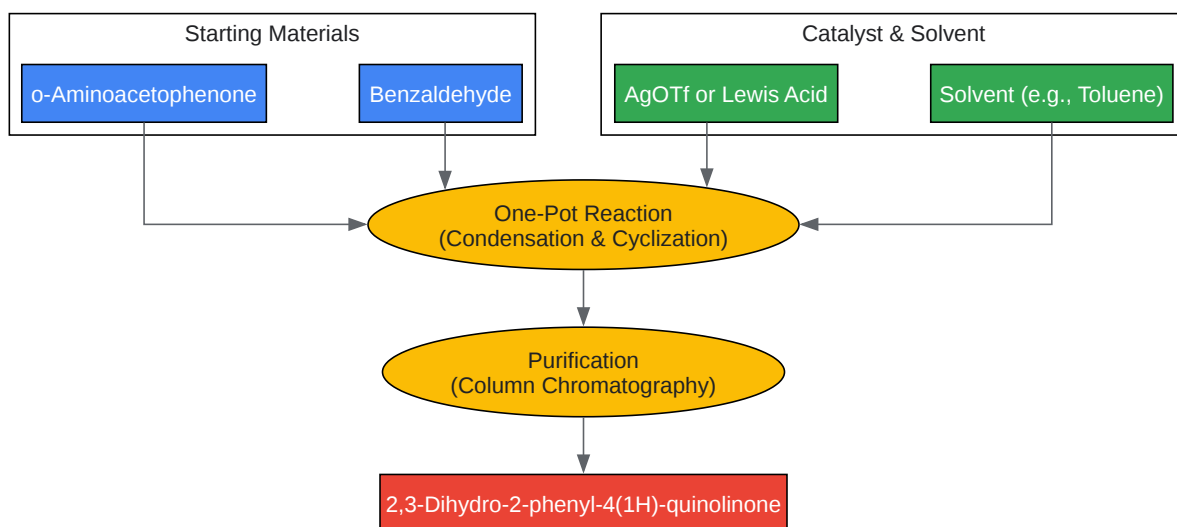
### Step 2: Cyclization to **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**

- Dissolve the synthesized 2'-aminochalcone in a suitable solvent.
- Add a Lewis acid catalyst, such as zirconyl nitrate  $[\text{Zr}(\text{NO}_3)_4]$ , to the solution.<sup>[4]</sup>
- Stir the reaction mixture under mild conditions until cyclization is complete.
- After the reaction, perform a standard aqueous workup.
- Purify the final product using column chromatography to yield pure **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**.

## Mandatory Visualizations

### Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the one-pot synthesis of the target compound.

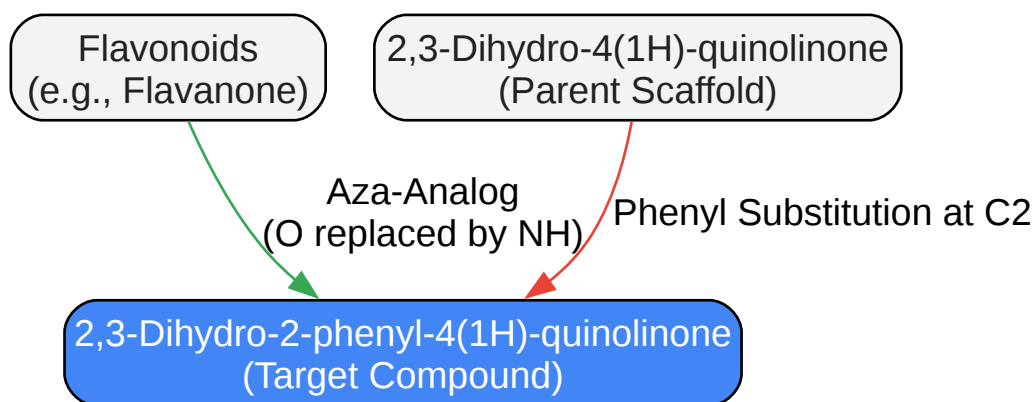


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Caption: General workflow for one-pot synthesis.

## Structural Relationship Diagram

This diagram shows the structural relationship of the target compound to its parent scaffold and the analogous flavonoid structure.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)